5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine

PIM-1 kinase Fragment-based drug design Kinase inhibitor

Acquire 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine, a validated chemotype for kinase inhibition (PIM-1, CK2α IC50 3.82μM). The 5-bromo substitution provides a strategic synthetic handle for rapid analog generation via cross-coupling, essential for fragment-hopping and lead optimization programs.

Molecular Formula C5H3BrN4
Molecular Weight 199.01 g/mol
CAS No. 1780486-32-9
Cat. No. B6618299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine
CAS1780486-32-9
Molecular FormulaC5H3BrN4
Molecular Weight199.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=NNN=C21)Br
InChIInChI=1S/C5H3BrN4/c6-4-2-1-3-5(7-4)9-10-8-3/h1-2H,(H,7,8,9,10)
InChIKeyNSFIVAICSFBBBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1H-[1,2,3]triazolo[4,5-b]pyridine (CAS: 1780486-32-9): A Versatile Heterocyclic Scaffold for Kinase Inhibitor Research and Targeted Synthesis


5-Bromo-1H-[1,2,3]triazolo[4,5-b]pyridine (CAS: 1780486-32-9) is a heterocyclic building block belonging to the triazolo[4,5-b]pyridine class. This scaffold has been validated as a privileged chemotype for kinase inhibition, particularly against PIM-1 and CK2, through fragment-hopping strategies and structure-based design [1]. The 5-bromo substitution provides a strategic synthetic handle for further derivatization via cross-coupling reactions, making it a key intermediate in medicinal chemistry programs [2].

Why 5-Bromo-1H-[1,2,3]triazolo[4,5-b]pyridine Cannot Be Replaced by Other Triazolopyridine Analogs


Substitution of 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine with positional isomers (e.g., 6-bromo) or different halogens (e.g., 5-chloro) fundamentally alters both synthetic utility and biological target engagement. The 5-position bromine is not merely a placeholder; its atomic radius, polarizability, and leaving-group ability directly influence cross-coupling efficiency in synthesis [1] and halogen bonding interactions with kinase active sites [2]. Class-level evidence from CK2 inhibitor studies demonstrates that halogenation pattern (mono- vs. di- vs. trihalogenated) dictates inhibitory potency, with IC50 values varying by >2-fold across closely related analogs [3].

Quantitative Evidence Guide: 5-Bromo-1H-[1,2,3]triazolo[4,5-b]pyridine in Kinase Inhibition and Synthetic Chemistry


Scaffold-Dependent PIM-1 Kinase Inhibition Potency Compared to Clinical-Stage Inhibitor

The triazolo[4,5-b]pyridine scaffold, which serves as the core structure of the target compound, demonstrates PIM-1 inhibitory activity in the nanomolar range. In a direct head-to-head comparison from fragment-hopping studies, a triazolo[4,5-b]pyridine derivative (compound 8) exhibited IC50 values of 20–150 nM against PIM-1, comparable to a clinical-stage inhibitor (compound 3, IC50 20–150 nM) but with improved metabolic stability (>45% increase in human liver microsomes) and enhanced off-target selectivity (>2 log units improvement in IC50 vs. FLT3) [1].

PIM-1 kinase Fragment-based drug design Kinase inhibitor

Halogen-Dependent CK2α Inhibition: Comparative Activity Across Halogenated Triazolopyridines

In a systematic study of halogenated azolo[4,5-b]pyridines as CK2α inhibitors, the monohalogenated analog (compound 5a, structurally corresponding to the target 5-bromo derivative) exhibited an IC50 of 3.82 μM. By cross-study comparison, the 5-chloro analog (compound 4a) showed slightly higher potency (IC50 2.56 μM), while the trihalogenated derivative (10a) achieved IC50 3.26 μM [1]. The 5-bromo derivative thus provides an intermediate potency profile that can be strategically exploited for lead optimization.

CK2 kinase Halogen bonding Structure-activity relationship

Regioisomeric Specificity: 5-Bromo vs. 6-Bromo Substitution in Synthetic Accessibility and Biological Targeting

The position of the bromine atom critically determines both synthetic utility and biological recognition. While the 6-bromo isomer (CAS 92276-38-5) has been commercially available, the 5-bromo derivative provides a distinct substitution pattern that can engage different halogen bonding interactions within ATP-binding pockets, as inferred from crystallographic studies of related halogenated triazolopyridines bound to CK2α [1]. Synthetic protocols for triazolo[4,5-b]pyridines demonstrate that the 5-position is amenable to cross-coupling reactions, enabling diverse analog generation [2].

Regioisomer Synthetic handle Structure-activity relationship

Crystallographically Validated Binding Mode of Halogenated Triazolopyridines to CK2 Kinase

High-resolution crystal structures (PDB IDs: 7A4B, 7A22) of CK2α in complex with di- and trihalogenated 1H-triazolo[4,5-b]pyridines confirm that halogen substituents (including bromine) form halogen bonding interactions with the kinase hinge region [1]. The monobromo derivative (target compound) is expected to engage similar interactions, providing a simplified scaffold for structure-guided optimization.

X-ray crystallography CK2 kinase ATP-competitive inhibitor

Optimal Application Scenarios for 5-Bromo-1H-[1,2,3]triazolo[4,5-b]pyridine (CAS: 1780486-32-9)


PIM-1 Kinase Inhibitor Lead Generation and Fragment-Based Drug Discovery

The triazolo[4,5-b]pyridine scaffold has been validated as a PIM-1 inhibitor with nanomolar potency and favorable ADME properties [1]. The 5-bromo derivative serves as an ideal starting point for fragment-based lead generation, as the bromine handle enables rapid analog synthesis via Suzuki or Buchwald-Hartwig couplings.

CK2 Kinase Inhibitor SAR Expansion and Halogen Bonding Optimization

The compound provides a monohalogenated scaffold with demonstrated CK2α inhibitory activity (IC50 3.82 μM) [2]. Its bromine substituent offers a defined halogen bonding interaction that can be optimized through crystallography-guided medicinal chemistry [2].

Synthesis of GABAₐ Receptor Ligands for CNS Drug Discovery

Substituted 1,2,3-triazolo[4,5-b]pyridines have been patented as selective GABAₐ receptor ligands [3]. The 5-bromo derivative can be elaborated into novel CNS-active compounds via cross-coupling or nucleophilic aromatic substitution.

Building Block for Parallel Library Synthesis and Chemical Biology Probes

As a commercially available aryl bromide heterocycle, this compound is ideally suited for parallel synthesis of diverse triazolopyridine libraries. Its well-defined synthetic utility enables rapid exploration of chemical space around the privileged triazolo[4,5-b]pyridine core [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.